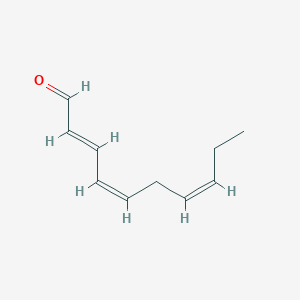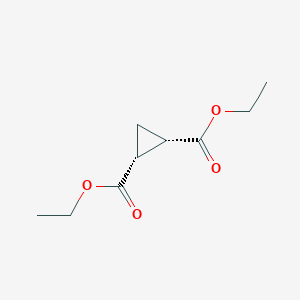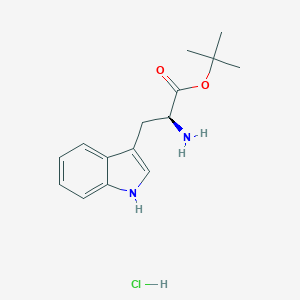![molecular formula C7H6N2O2 B149017 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 136742-83-1](/img/structure/B149017.png)
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Übersicht
Beschreibung
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceutical chemistry. The structure of this compound includes a pyridine ring fused with an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrido[2,3-b][1,4]oxazin-2-ones has been achieved through various methods. A one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile has been reported to yield these compounds in excellent yields. This method features a Smiles rearrangement followed by cyclization . Another approach utilizes task-specific ionic liquid [HMIm]BF4 as a green solvent for the synthesis of isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones, also via Smiles rearrangement, offering high yields and environmental benefits . Additionally, a stereoselective synthesis involving a nucleophilic addition-cyclization process of N, O-acetal with ynamides has been developed to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives has been studied using theoretical methods. Intramolecular hydrogen bonding (IMHB) interactions have been investigated at the M06-2X/6-311++G(d,p) level of theory, revealing that the IMHB strength increases with electron-donor substituents and decreases with electron-acceptor substituents .
Chemical Reactions Analysis
The reactivity of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones has been explored in various chemical reactions. For instance, the interaction of 1,3-diketones with chloroacetamide leads to the formation of these compounds, which can further react with hydrazine hydrate to produce 3-aminopyridin-2(1H)-ones . Moreover, the synthesis of pyrido[2,3-b][1,4]oxazine derivatives has been achieved by exploiting the Smiles rearrangement, demonstrating the potential of these compounds as scaffolds for bioactive compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-b][1,4]oxazin-2(3H)-ones and their derivatives are influenced by their molecular structure. The preparation and spectral properties of various 2H-pyrido[4,3-e]-1,3-oxazine-2,4(3H)-dione derivatives have been described, providing insights into the influence of different substituents on the compound's properties . Additionally, the one-pot synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives has been reported, showcasing the stereoselective formation of these bicyclic heterocycles .
Wissenschaftliche Forschungsanwendungen
Application in OLEDs
- Scientific Field : Material Science
- Summary of Application : Pyrido[2,3-b]pyrazine, a compound similar to the one you mentioned, has been used to create full-color fluorescent materials for high-performance OLEDs .
- Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized. The band gap of this material is systematically fine-tuned, allowing it to emit a wide range of colors spanning the entire visible region from blue to red .
- Results or Outcomes : The resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Application in Electrochemical DNA Sensing and Nonlinear Optical Properties
- Scientific Field : Biochemistry and Optics
- Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been used for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity. They also show remarkable contributions towards nonlinear optical (NLO) technological applications .
- Methods of Application : Novel pyrido[2,3-b]pyrazine based heterocyclic compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .
- Results or Outcomes : The compounds showed a high NLO response, indicating their potential for NLO technological applications. They were also utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .
Application in Microwave-assisted Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : 2H-Benzo[b][1,4]oxazin-3(4H)-ones and 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-ones have been synthesized via Smiles Rearrangement .
- Methods of Application : The synthesis was performed using microwave-assisted techniques .
- Results or Outcomes : The paper does not provide specific results or outcomes, but the successful synthesis of these compounds suggests potential applications in various fields where these compounds are used .
Application in Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are similar to the compound you mentioned, have been designed and synthesized as potential anticancer agents .
- Methods of Application : The compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Application in Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives, which are similar to the compound you mentioned, have been designed and synthesized as potent fibroblast growth factor receptor inhibitors .
- Methods of Application : The compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Results or Outcomes : The compounds showed potent activities against FGFR1, 2, and 3 .
Eigenschaften
IUPAC Name |
1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNSLMJWQDGQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579705 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
CAS RN |
136742-83-1 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

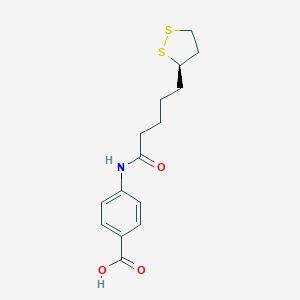
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)



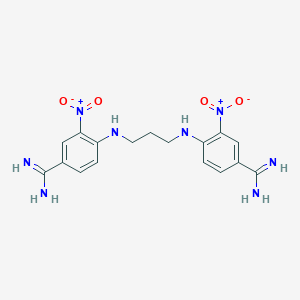
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

